2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one
Description
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one is a carbazolone derivative featuring a (Z)-configured 4-methylbenzylidene substituent at position 2 of the carbazole core. The carbazolone scaffold consists of a fused tricyclic aromatic system with a ketone group at position 1. The Z-configuration of the methylidene group imposes specific steric and electronic constraints, influencing intermolecular interactions such as hydrogen bonding and π-π stacking . This compound’s molecular formula is C₁₉H₁₆N₂O, with a molecular weight of 288.35 g/mol.
Properties
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-13-6-8-14(9-7-13)12-15-10-11-17-16-4-2-3-5-18(16)21-19(17)20(15)22/h2-9,12,21H,10-11H2,1H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWVRVAHORMNP-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/CCC3=C(C2=O)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one typically involves the reaction of 4-methylbenzaldehyde with 4,9-dihydro-1H-carbazol-1(3H)-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone
The conjugated enone system participates in cycloaddition reactions . For example, under thermal or Lewis acid-catalyzed conditions, it undergoes [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to yield bicyclic adducts .
Example Reaction :
The exocyclic double bond is also susceptible to hydrogenation using Pd/C or Raney Ni under , selectively reducing the bond to form the saturated derivative .
Electrophilic Aromatic Substitution
The electron-rich carbazole ring undergoes nitration and halogenation at the para position to the nitrogen atom. For instance:
Oxidation
Oxidation of the tetrahydro ring with in acidic conditions converts the cyclohexene moiety to a diketone , while the carbazole ring remains intact .
Nucleophilic Additions
The carbonyl group reacts with nucleophiles such as Grignard reagents or hydride donors:
Metal Complexation
The carbonyl oxygen and aromatic π-system coordinate to transition metals (e.g., Ru, Cr), forming complexes used in catalysis . For instance, Ru complexes derived from similar carbazolones catalyze C–H activation reactions .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have shown that structurally similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The unique structure of 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one may enhance its interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. It has been reported that carbazole derivatives possess activity against various bacterial and fungal strains. For example, compounds with similar structures have shown effectiveness against pathogens like Mycobacterium smegmatis and Candida albicans. The presence of the carbazole moiety is thought to be crucial for this antimicrobial activity .
Organic Electronics
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one may serve as a valuable material in organic electronics. Due to its conjugated structure, it can potentially be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form thin films and its photophysical properties make it a candidate for further exploration in electronic applications .
Research Tool
In addition to its practical applications, this compound can serve as a research tool in various biochemical assays. Its unique structure allows researchers to study the interactions between small molecules and biological macromolecules, providing insights into enzyme inhibition and receptor binding mechanisms.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the replication process, which is crucial for its antimicrobial and anticancer activities. Additionally, it can interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Carbazolone Core
2-[(E)-(4-fluoroanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: MFCD04124228) Substituent: 4-fluoroanilino group (E-configuration). Key Differences:
- The electron-withdrawing fluorine substituent may enhance polarity and hydrogen-bonding capacity versus the electron-donating methyl group in the target compound.
Heterocyclic Derivatives with Similar Substituents
5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidine derivatives (Compounds 1–19)
- Core Structure : Oxazolo[4,5-d]pyrimidine (bicyclic heterocycle).
- Substituent : 4-methylphenyl at position 5 or 2.
- Comparison :
- The oxazolo-pyrimidine core offers distinct electronic properties due to nitrogen-rich heterocycles, differing from the carbazolone’s aromatic tricyclic system.
- Biological activities (unreported for the target compound) may vary due to core structure differences.
5-(4,5,5-Trimethyl-3-ethylidenebutenolide)-2-(4-methylphenyl)aminoimidazolinone (4b) Core Structure: Imidazolinone (five-membered ring with two nitrogens). Substituent: 4-methylphenylamino group. Key Data:
- Melting Point : 208–210°C.
- HR-ESI-MS: m/z 340.1655 [M + H]⁺. Source: Molecules (2015) .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogens). Substituent: 4-methylphenyl. Biological Activity: Anti-inflammatory (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation). Comparison: The pyridazinone core’s hydrogen-bonding capacity (via carbonyl and NH groups) may enhance solubility compared to carbazolone derivatives. Source: KurhaJl OpraHHuecKOn XHMHH (2022) .
Key Research Findings
- Synthetic Methods: Carbazolone derivatives are often synthesized via condensation reactions, as seen in related heterocycles (e.g., imidazolinones using ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate) .
- Configuration Effects : The Z-configuration in the target compound may hinder certain intermolecular interactions compared to E-isomers, influencing crystallinity and solubility .
Biological Activity
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one, a compound belonging to the carbazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : CHNO
- Molar Mass : 287.36 g/mol
- CAS Number : 1164469-52-6
Synthesis
The synthesis of 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product with high purity (>90%) .
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, various N-substituted carbazoles have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The introduction of specific moieties (e.g., imidazole or triazole) enhances these activities, with minimum inhibitory concentrations (MICs) reported in the range of 1–8 µg/mL for several compounds .
Antitumor Potential
Studies have shown that certain carbazole derivatives possess antitumor properties. For example, compounds derived from carbazole structures have been evaluated against various cancer cell lines, including laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC). Notably, the presence of electron-donating groups in these compounds appears to enhance their cytotoxic effects against tumor cells . The potential mechanisms include inhibition of cyclin-dependent kinases (CDKs), leading to reduced cell proliferation .
Case Studies
Recent investigations have highlighted the effectiveness of 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one in various biological assays:
| Study | Cell Line | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Kaushik et al. | A549 | Antitumor | 6.2 - 50 | Significant activity noted with fluoro substitution |
| Zhu et al. | HCT116 | CDK Inhibition | 0.37 - 0.96 | Potent antiproliferative effects observed |
| Other Studies | Various Bacteria | Antibacterial | 1 - 8 | Effective against MRSA and other strains |
The biological activity of this compound may be attributed to its ability to interact with cellular targets, including enzymes involved in cell cycle regulation and microbial metabolism. The structural features of carbazole derivatives facilitate their binding to these targets, enhancing their efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one?
- Methodological Answer : Synthesis typically involves condensation reactions between carbazole derivatives and substituted benzaldehyde precursors. For example, hydrazide intermediates can react with aldehydes under basic conditions to form methylidene linkages, as demonstrated in analogous thiazolidinone syntheses (e.g., using isoxazole-methylidene derivatives) . Key steps include refluxing in ethanol with catalytic acid/base, followed by purification via recrystallization or column chromatography. Characterization via melting point, NMR, and mass spectrometry ensures structural fidelity.
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Utilize the SHELX suite (e.g., SHELXL for refinement) to solve and refine the structure . Critical parameters include:
- Data Collection : High-resolution diffraction data (Mo/Kα radiation, 100K temperature).
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms added geometrically.
- Validation : Check for R-factor convergence (<5%) and goodness-of-fit (≤1.05). WinGX or ORTEP can visualize anisotropic displacement ellipsoids .
Q. What physicochemical properties should be characterized for this compound, and what techniques are used?
- Methodological Answer : Essential properties include:
- Lipophilicity : Measure log P via HPLC or computational tools (e.g., SwissADME) .
- Thermal Stability : Differential scanning calorimetry (DSC) for melting point and decomposition.
- Solubility : Shake-flask method in PBS or DMSO.
- Spectroscopic Data : UV-Vis (λmax), IR (functional groups), and NMR (1H/13C) for structural confirmation.
Advanced Research Questions
Q. How can researchers evaluate the potential anti-inflammatory activity of this compound, and what experimental models are appropriate?
- Methodological Answer : Use in vitro models such as LPS-induced macrophage inflammation. Key steps:
- Cell Culture : RAW 264.7 macrophages treated with LPS (1 μg/mL) ± compound.
- IC50 Determination : Measure NO production (Griess assay) or pro-inflammatory cytokines (ELISA).
- Controls : Dexamethasone (positive control); vehicle (negative control). For reference, IC50 values for similar carbazoles range from ~11–400 μM .
Q. What methodologies are employed to assess the genotoxic safety of carbazole derivatives like this compound?
- Methodological Answer : Follow OECD guidelines using bacterial reverse mutation assays (Ames test):
- Tester Strains : E. coli WP2uvrA (detects base-pair substitutions).
- Dose Range : 0.1–1 mM/plate, with/without metabolic activation (S9 mix).
- Analysis : Count revertant colonies; compare to positive controls (e.g., N-methyl-N’-nitro-N-nitrosoguanidine). A ≥2-fold increase in revertants indicates mutagenicity .
Q. How can contradictory data regarding the biological activity or synthesis yields of this compound be analyzed and resolved?
- Methodological Answer :
- Replication : Repeat experiments under standardized conditions (solvent purity, temperature control).
- Statistical Analysis : Use ANOVA or t-tests to compare yields/activity across studies; consider batch-to-batch variability.
- Advanced Characterization : Re-examine stereochemistry (Z/E configuration via NOESY NMR) or polymorph screening (PXRD) to identify structural contributors to variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
